
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H13N3S2 and its molecular weight is 239.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Effects
1,2,4-triazole derivatives, including structures similar to 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities, particularly antimicrobial and antifungal effects. This makes them of interest for medical and veterinary applications, specifically for treating fungal diseases on animal skin. Studies demonstrate that these compounds can effectively enhance the healing of purulent wounds, showing better outcomes than some control groups in animal models (Ohloblina, Bushuieva, & Parchenko, 2022).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, similar in structure to the compound , are known to function as effective corrosion inhibitors. They have been studied for their ability to protect materials like mild steel in corrosive environments, such as hydrochloric acid solutions. These inhibitors work by adhering to the material surface, preventing corrosion through a process that is both chemical and physical (Yadav, Behera, Kumar, & Sinha, 2013).
Biological Activity and Drug Development
Compounds from the 1,2,4-triazole class, to which the specified compound belongs, are recognized for their potential in drug development due to their varied biological activities. This includes potential applications in creating new medications with unique properties. Their synthesis and properties have been extensively studied, underscoring the versatility and significance of this class of compounds in pharmaceutical research (Hotsulia & Fedotov, 2019).
Antioxidant and Anti-inflammatory Activity
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies provide insight into the therapeutic potential of such compounds, including their effectiveness in mitigating inflammation and oxidative stress-related conditions (Katikireddy, Kakkerla, Krishna, Durgaiah, & Yellu, 2021).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is Carbonic anhydrase II (CA-II) . This enzyme plays a crucial role in the reversible hydration of carbon dioxide and is involved in the regulation of fluid secretion into the anterior chamber of the eye . It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .
Mode of Action
The compound acts as an inhibitor of Carbonic anhydrase II (CA-II) . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby altering the biochemical processes within the cell .
Biochemical Pathways
The inhibition of Carbonic anhydrase II (CA-II) affects several biochemical pathways. For instance, it can disrupt the regulation of fluid secretion into the anterior chamber of the eye and intracellular pH regulation . The exact downstream effects of these disruptions would depend on the specific cellular context and are a topic of ongoing research.
Result of Action
The inhibition of Carbonic anhydrase II (CA-II) by this compound can lead to a variety of molecular and cellular effects. These may include changes in fluid secretion, intracellular pH, and other processes regulated by CA-II . The specific effects would depend on the concentration of the compound and the specific cellular context.
Análisis Bioquímico
Biochemical Properties
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it affects various signaling pathways, including those related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit key enzymes in metabolic pathways, resulting in altered metabolic flux and changes in metabolite levels. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its efficacy and potency. Long-term studies have shown that the compound remains stable under specific conditions, but its activity may decrease due to gradual degradation. These changes can impact cellular function, leading to variations in the observed effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and reduction of inflammation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and levels of specific metabolites. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to altered metabolic profiles. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h5-6H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVGIOPVDYHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396005 |
Source


|
| Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-25-1 |
Source


|
| Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
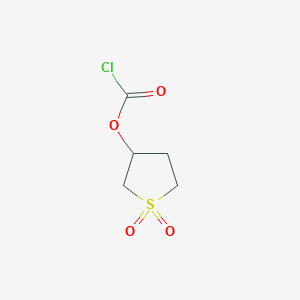
![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

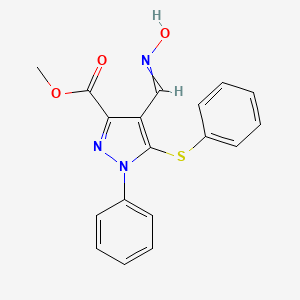
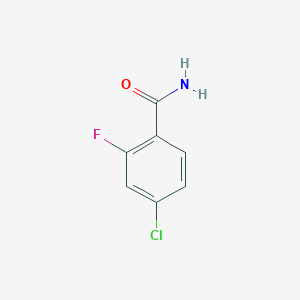
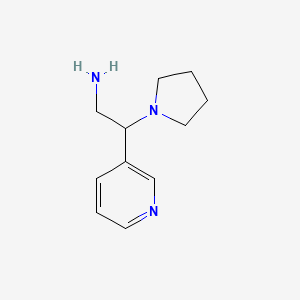

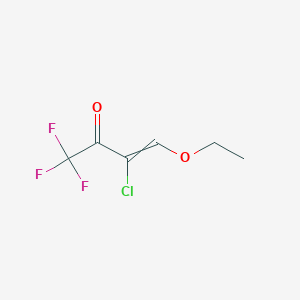
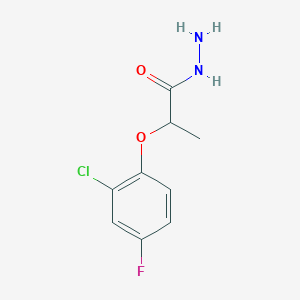
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)
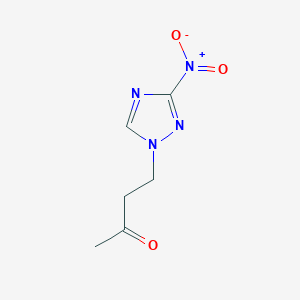

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)
